molecular formula C11H18N2O3S2 B7071891 N-ethyl-5-methyl-N-(1-methylsulfonylpropan-2-yl)-1,2-thiazole-3-carboxamide

N-ethyl-5-methyl-N-(1-methylsulfonylpropan-2-yl)-1,2-thiazole-3-carboxamide

Cat. No.: B7071891
M. Wt: 290.4 g/mol
InChI Key: WVDOMSPYFIIACR-UHFFFAOYSA-N
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Description

N-ethyl-5-methyl-N-(1-methylsulfonylpropan-2-yl)-1,2-thiazole-3-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Properties

IUPAC Name

N-ethyl-5-methyl-N-(1-methylsulfonylpropan-2-yl)-1,2-thiazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S2/c1-5-13(8(2)7-18(4,15)16)11(14)10-6-9(3)17-12-10/h6,8H,5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDOMSPYFIIACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)CS(=O)(=O)C)C(=O)C1=NSC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5-methyl-N-(1-methylsulfonylpropan-2-yl)-1,2-thiazole-3-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the thiazole derivative with an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug development, particularly as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-ethyl-5-methyl-N-(1-methylsulfonylpropan-2-yl)-1,2-thiazole-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazole-4-carboxamide: Another thiazole derivative with a carboxamide group.

    N-methyl-N-(1-methylsulfonylpropan-2-yl)-1,2-thiazole-3-carboxamide: A similar compound with a different alkyl group.

    5-methyl-1,2-thiazole-3-carboxamide: Lacks the sulfonyl group but shares the thiazole and carboxamide functionalities.

Uniqueness

N-ethyl-5-methyl-N-(1-methylsulfonylpropan-2-yl)-1,2-thiazole-3-carboxamide is unique due to the specific combination of functional groups it possesses, which can impart distinct chemical and biological properties. The presence of the sulfonyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.

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